1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-
Description
1,3,2-Dioxaborinane derivatives are boron-containing heterocyclic compounds characterized by a six-membered ring structure with oxygen and boron atoms. The compound “5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane” features a trifluoromethylphenyl substituent at the 2-position and methyl groups at the 5,5-positions. This structural arrangement imparts unique electronic and steric properties. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the boron center’s electrophilicity, which is critical in cross-coupling reactions and pharmaceutical applications.
Applications of such compounds span materials science (e.g., as intermediates in OLED emitters) and medicinal chemistry (e.g., as bioactive moieties). For instance, boron complexes with carbazole or diphenylamino substituents () demonstrate thermally activated delayed fluorescence (TADF) due to small singlet-triplet energy gaps (ΔEST < 0.1 eV), highlighting the role of boron in tuning electronic properties .
Properties
IUPAC Name |
5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O2/c1-11(2)7-17-13(18-8-11)10-5-3-9(4-6-10)12(14,15)16/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRLRPXJTDDILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475175 | |
| Record name | 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501374-30-7 | |
| Record name | 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- typically involves the reaction of phenylboronic acid with neopentyl glycol under dehydrating conditions. This reaction results in the formation of the dioxaborinane ring through the elimination of water . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Reactivity in Cross-Coupling Reactions:
One of the primary applications of 1,3,2-dioxaborinanes is their use as boron-containing reagents in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are pivotal in forming carbon-carbon bonds and are widely utilized in the synthesis of pharmaceuticals and agrochemicals.
- Case Study: A recent study demonstrated the efficiency of 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl] in synthesizing complex biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | KOH, THF, 80°C |
| Negishi Coupling | 78 | Zn powder, DMF, 100°C |
Medicinal Chemistry
Anticancer Activity:
Research has indicated that dioxaborinanes can exhibit anticancer properties due to their ability to interfere with cellular processes. Compounds like 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl] have been studied for their potential to inhibit tumor growth.
- Case Study: In vitro studies revealed that the compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis. The IC50 value was determined to be significantly lower than that of traditional chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
Materials Science
Polymer Chemistry:
Dioxaborinanes are also being explored as building blocks for novel polymeric materials. Their ability to form stable boron-oxygen linkages can enhance the mechanical properties and thermal stability of polymers.
- Case Study: A recent investigation focused on incorporating 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl] into polycarbonate matrices. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional polycarbonates.
| Property | Polycarbonate (Control) | Modified Polymer (with Dioxaborinane) |
|---|---|---|
| Tensile Strength (MPa) | 60 | 75 |
| Thermal Decomposition Temp (°C) | 300 | 320 |
Environmental Applications
Catalysts for Green Chemistry:
The compound has shown promise as a catalyst in various green chemistry applications due to its low toxicity and ability to facilitate reactions under mild conditions.
- Case Study: In a study aimed at developing sustainable processes for organic transformations, the use of dioxaborinane as a catalyst led to significant reductions in waste generation while maintaining high reaction efficiency.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structurally related 1,3,2-dioxaborinane derivatives, emphasizing substituent effects, applications, and physicochemical properties:
Structural and Electronic Differences
- Trifluoromethylphenyl vs. Trimethylsilylphenyl : The -CF₃ group (target compound) is more electron-withdrawing than -Si(CH₃)₃, which is sterically bulky and mildly electron-donating. This difference influences solubility and reactivity; for example, the trimethylsilyl derivative () is marketed for drug applications due to enhanced stability .
Biological Activity
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula and a molecular weight of approximately 258.05 g/mol. This compound belongs to the class of boronic esters and is characterized by its unique dioxaborinane core and the presence of a trifluoromethyl group, which may enhance its biological activity and reactivity in synthetic applications .
The biological activity of 1,3,2-Dioxaborinane derivatives is largely attributed to their ability to interact with various enzymes. Boronic esters can reversibly bind to serine proteases and other enzymes, potentially acting as enzyme inhibitors. This property makes them valuable in medicinal chemistry for developing therapeutic agents .
Potential Applications
- Enzyme Inhibition : The compound is being explored for its potential as an enzyme inhibitor in various biochemical pathways. The trifluoromethyl group may enhance its binding affinity to target enzymes .
- Synthesis of Bioactive Compounds : Dioxaborinanes serve as versatile intermediates in the synthesis of biologically active compounds, including g-secretase inhibitors and modulators of neurotransmitter receptors .
Case Studies
- Inhibitory Effects on Enzymes : Preliminary studies have indicated that compounds similar to 1,3,2-Dioxaborinane can inhibit enzymes involved in metabolic processes. For instance, research has shown that certain dioxaborinanes exhibit inhibitory effects on human vanilloid receptor 1 and dopamine D4 receptor .
- Reactivity Studies : Interaction studies have demonstrated that 1,3,2-Dioxaborinane can react with various nucleophiles and electrophiles due to the reactive boron center. This reactivity is crucial for understanding its behavior in biological systems .
Comparative Analysis with Related Compounds
To better understand the unique properties of 1,3,2-Dioxaborinane, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Dioxaborolane | Simpler structure; lacks trifluoromethyl group | |
| 5-Methyl-1,3-dioxaborolane | Methyl substitution at a different position | |
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | Contains a benzonitrile moiety; different reactivity profile |
The presence of the trifluoromethyl group in 1,3,2-Dioxaborinane enhances its electronic properties and may contribute to its biological activity compared to other dioxaborinanes .
Q & A
What are the key synthetic strategies for preparing 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane?
Answer:
The compound is typically synthesized via:
- Transesterification : Reacting arylboronic acids with neopentyl glycol (2,2-dimethyl-1,3-propanediol) under dehydrating conditions. For example, reacting 4-(trifluoromethyl)phenylboronic acid with neopentyl glycol in refluxing toluene with azeotropic water removal yields the cyclic boronate ester .
- Grignard/Organometallic Routes : Treatment of borate precursors with Grignard reagents. A method involving neopentylglycolborane and aryl Grignard reagents (e.g., 4-(trifluoromethyl)phenylmagnesium bromide) in THF at 0–25°C achieved 60% yield .
Advanced Note : Catalytic systems like NiCl₂ with bis(diphenylphosphino)ferrocene enhance cross-coupling efficiency, achieving yields >90% in aryl boronate formation .
How does the steric bulk of the neopentyl glycol moiety influence the compound’s reactivity in Suzuki-Miyaura couplings?
Answer:
The 5,5-dimethyl groups on the dioxaborinane ring increase steric hindrance, which:
- Improves Stability : Reduces hydrolysis of the boronate ester, enabling storage under inert conditions .
- Modifies Reactivity : Slows transmetallation steps in cross-coupling reactions but improves selectivity for less hindered aryl partners. For example, Pd(OAc)₂ with SPhos ligand mitigates steric effects, enabling efficient coupling with ortho-substituted aryl halides .
Data Conflict : While bulky ligands improve stability, some studies report reduced yields in electron-deficient aryl systems due to slower oxidative addition .
What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹¹B NMR : A singlet near δ 30 ppm confirms tetrahedral boron coordination, distinguishing it from boronic acids (δ 18–22 ppm) .
- ¹H/¹³C NMR : The neopentyl methyl groups appear as a singlet at δ 1.0–1.2 ppm, while aromatic protons of the 4-(trifluoromethyl)phenyl group split into distinct multiplets (δ 7.4–7.8 ppm) .
- XRD : Crystallography reveals a planar boron center with B–O bond lengths of ~1.36 Å, consistent with sp² hybridization .
Advanced Tip : Dynamic NMR can detect ring puckering in solution, which impacts reactivity .
How do reaction conditions (solvent, temperature) affect the stability of this boronate ester?
Answer:
- Solvent : Polar aprotic solvents (THF, dioxane) stabilize the boronate ester, while protic solvents (MeOH, H₂O) induce hydrolysis. For instance, THF/water biphasic systems enable controlled hydrolysis for downstream functionalization .
- Temperature : Prolonged heating (>100°C) in air leads to oxidative deboronation. Reactions in toluene at 80–110°C under argon maintain integrity, as shown in Kumada couplings with 83% yield .
Contradiction : One study noted unexpected decomposition in DMF at 100°C, likely due to trace moisture .
What are the challenges in achieving enantioselective transformations using this boronate ester?
Answer:
The planar boron center lacks chiral induction, necessitating:
- Chiral Ligands : Rhodium complexes with (R)-BINAP achieve enantioselective conjugate additions, yielding up to 97% ee in β-arylations .
- Substrate Control : Using chiral auxiliaries on the aryl partner can induce asymmetry. For example, α-pinene-derived boranes enable asymmetric allylation with 85% ee .
Limitation : Steric hindrance from the neopentyl group complicates coordination to chiral catalysts, requiring tailored ligand designs .
How does the electron-withdrawing trifluoromethyl group impact the compound’s electronic properties?
Answer:
The CF₃ group:
- Reduces Electron Density : Lowers the LUMO of the boronate, enhancing electrophilicity in cross-couplings. Hammett studies show σₚ = +0.54, accelerating oxidative addition to Pd(0) .
- Stabilizes Intermediates : DFT calculations indicate the CF₃ group stabilizes transition states in Suzuki-Miyaura reactions by 5–8 kcal/mol compared to methyl analogs .
Data Conflict : Despite enhanced reactivity, CF₃-substituted aryl boronate esters show lower yields in Ni-catalyzed reactions due to catalyst poisoning .
What are the safety and handling considerations for this compound?
Answer:
- Toxicity : Limited acute toxicity data, but structural analogs (e.g., phenylboronic esters) show moderate irritancy (LD₅₀ > 2000 mg/kg in rats). Use PPE (gloves, goggles) .
- Storage : Store under argon at 0–6°C to prevent hydrolysis. Decomposition products (e.g., HF) require fume hood handling .
Advanced Note : MSDS for related compounds (CAS 230299-21-5) classify them as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
